molecular formula C13H22O3Si B14311236 Methyl 3-oxo-9-(trimethylsilyl)non-8-ynoate CAS No. 113587-28-3

Methyl 3-oxo-9-(trimethylsilyl)non-8-ynoate

Cat. No.: B14311236
CAS No.: 113587-28-3
M. Wt: 254.40 g/mol
InChI Key: PGFIISLZXAPODU-UHFFFAOYSA-N
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Description

Methyl 3-oxo-9-(trimethylsilyl)non-8-ynoate is a chemical compound with the molecular formula C13H22O3Si. It is a derivative of nonynoic acid and is characterized by the presence of a trimethylsilyl group and a keto group. This compound is of interest in organic synthesis and various scientific research applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-oxo-9-(trimethylsilyl)non-8-ynoate typically involves the reaction of 8-nonynoic acid with trimethylsilyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-9-(trimethylsilyl)non-8-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-oxo-9-(trimethylsilyl)non-8-ynoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-oxo-9-(trimethylsilyl)non-8-ynoate involves its interaction with various molecular targets. The keto group can participate in nucleophilic addition reactions, while the trimethylsilyl group can be involved in protecting group chemistry. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-oxo-9-(trimethylsilyl)non-8-ynoate: Characterized by the presence of a trimethylsilyl group and a keto group.

    Methyl 3-oxo-9-(trimethylsilyl)non-8-enoate: Similar structure but with a double bond instead of a triple bond.

    Methyl 3-oxo-9-(trimethylsilyl)nonanoate: Similar structure but without the triple bond.

Properties

113587-28-3

Molecular Formula

C13H22O3Si

Molecular Weight

254.40 g/mol

IUPAC Name

methyl 3-oxo-9-trimethylsilylnon-8-ynoate

InChI

InChI=1S/C13H22O3Si/c1-16-13(15)11-12(14)9-7-5-6-8-10-17(2,3)4/h5-7,9,11H2,1-4H3

InChI Key

PGFIISLZXAPODU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)CCCCC#C[Si](C)(C)C

Origin of Product

United States

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